Source: 6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate is derived from the enzymatic reaction between glucose and fructose. It can be found in various natural sources, particularly in plants where it plays a role in energy storage and metabolism.
Classification: This compound belongs to the class of oligosaccharides, specifically as a glucosyl-fructoside. It is characterized by its glycosidic bond linking glucose and fructose units.
Methods: The synthesis of 6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate can be achieved through several methods:
Technical details include the use of specific reaction conditions such as temperature, pH, and solvent systems to optimize yield and purity.
Structure: The molecular formula for 6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate is C₁₂H₂₂O₁₁. The structure consists of a glucose unit linked to a fructose unit via an alpha-glycosidic bond at the 6-position of glucose.
Data: The compound exists in a monohydrate form, indicating that it contains one molecule of water per molecule of the disaccharide. The stereochemistry around the anomeric carbon (C1 of glucose) is crucial for its biological activity.
Reactions: The compound can undergo various chemical reactions typical for carbohydrates:
Technical details regarding reaction conditions (e.g., catalysts, temperature) are critical for optimizing these transformations.
Process: The mechanism by which 6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate exerts its effects typically involves its metabolism by enzymes such as invertase or sucrase.
Data on enzyme kinetics can provide insight into how efficiently this compound is processed within biological systems.
Physical Properties:
Chemical Properties:
Relevant data includes melting point, boiling point, and specific rotation values which are essential for characterizing the compound.
6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate has several scientific uses:
The identification of 6-O-alpha-D-glucopyranosyl-D-fructofuranose (systematic IUPAC name) traces to mid-20th-century carbohydrate chemistry research. This compound—commercially designated Palatinose™ and colloquially termed isomaltulose—was first characterized during investigations into enzymatic sucrose transformations. German scientists discovered it in 1950 as a microbial rearrangement product of sucrose, catalyzed by the bacterial enzyme sucrose isomerase from Protaminobacter rubrum [2] [3]. Unlike high-fructose corn syrup production (which employs glucose isomerase), this process reconfigures the glycosidic linkage without monomer separation. The name "Palatinose" originates from the Palatinate region where foundational industrial development occurred [2].
Naturally occurring at low concentrations in honey (≤1% w/w) and sugarcane extracts, its isolation from these sources proved impractical for commercial use [2] [5] [9]. Industrial-scale production emerged in the 1980s, with Japan approving it as a food ingredient in 1985. Regulatory acceptance expanded globally: the European Union authorized it in 2005, followed by the United States (2006), and Australia/New Zealand (2007) [2]. Its initial significance resided in its non-cariogenic properties, distinguishing it from sucrose in dental health research [2].
Table 1: Key Historical Milestones for Isomaltulose
Year | Milestone | Region/Context |
---|---|---|
1950 | Discovery via enzymatic isomerization of sucrose | Academic research (Germany) |
1985 | Commercial food approval | Japan |
2005-2007 | Regulatory approvals for food use | European Union, United States, Oceania |
2010s | EFSA approval of health claims (glycemic response reduction) | European Union |
Carbohydrate Chemistry
This molecule is a reducing disaccharide (molecular formula: C~12~H~22~O~11~·H~2~O; monohydrate form) comprising D-glucose and D-fructose units linked by an alpha-1,6-glycosidic bond [2] [5]. This contrasts with sucrose’s alpha-1,2 linkage, rendering isomaltulose a structural isomer of sucrose with distinct physicochemical behaviors:
Table 2: Physicochemical Comparison with Sucrose
Property | Isomaltulose Monohydrate | Sucrose |
---|---|---|
Molecular Formula | C~12~H~22~O~11~·H~2~O | C~12~H~22~O~11~ |
Glycosidic Bond | α(1→6) | α(1→2) |
Reducing Sugar | Yes | No |
Relative Sweetness | ~50% of sucrose | 100% (reference) |
Solubility (20°C) | ~290 g/kg solution | ~670 g/kg solution |
Glycemic Index (GI) | 32 | 67 |
Functional Food Science
Isomaltulose bridges carbohydrate chemistry and human physiology, underpinning its role in functional foods:
Industrial enzymatic synthesis employs immobilized sucrose isomerase for continuous conversion, achieving yields >85%. Downstream processes involve crystallization as the monohydrate for food integration [2] [3]. Hydrogenation further converts it to isomalt (E953), a non-cariogenic bulk sweetener [2]. Research continues into optimized enzyme variants and fermentation techniques to enhance efficiency and sustainability [3] [8].
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